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Compound of Interest |

Compound Name: 8-(4-chlorophenylthio)-cGMP.Na
CAS No.: 51239-26-0
Cat. No.: B1663403

Executive Summary

8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate sodium salt (8-pCPT-cGMP.Na)
is a highly potent, membrane-permeable analogue of the endogenous second messenger
cGMP.[1] Unlike native cGMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs) and
has poor membrane permeability, 8-pCPT-cGMP is engineered for enhanced lipophilicity and
metabolic stability.

Its primary utility lies in the selective activation of Protein Kinase G (PKG) isoforms (cGK | and
cGK 1) and the modulation of Cyclic Nucleotide-Gated (CNG) channels. Recent advanced
applications have also identified it as a novel extracellular ligand for Epithelial Sodium
Channels (ENaC), distinct from its intracellular kinase-dependent effects.

Chemical Profile & Properties[2][3]

The addition of the para-chlorophenylthio group at the C-8 position of the guanine ring
fundamentally alters the molecule's interaction with lipid bilayers and enzymatic pockets.
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Property Specification Technical Note

) The sodium salt form
] 8-(4-chlorophenylthio)-cGMP, -
Chemical Name enhances aqueous solubility
Na salt )
compared to the free acid.

Distinct from 8-pCPT-2'-O-Me-

Abbreviation 8-pCPT-cGMP )
cAMP (Epac activator).

Allows passive diffusion across
Linophilicit High (LogP ~ 2.52) cell membranes without
ipophilici [ ogP ~ 2.
Pop Y J J acetoxymethyl (AM)

esterification.

Resistant to hydrolysis by

PDE Resistance High
PDE1, PDEZ2, and PDES5.

Super-agonist for PKG lI;
Primary Targets PKG I, PKG II, CNG Channels  Cone-selective activator for
CNG.

Mechanism of Action (Core Analysis)

The mechanism of 8-pCPT-cGMP is defined by three distinct signaling vectors:

A. Selective PKG Activation (Intracellular)

Upon diffusing through the plasma membrane, 8-pCPT-cGMP binds to the regulatory domains
of cGMP-dependent protein kinases.

o High Affinity: It exhibits a higher affinity for PKG | and Il compared to 8-Br-cGMP.

o Conformational Lock: The bulky C-8 substituent stabilizes the active conformation of the
kinase holoenzyme, releasing the catalytic domain to phosphorylate substrates like VASP
(Vasodilator-stimulated phosphoprotein).

B. CNG Channel Modulation (Membrane)

In retinal and olfactory research, 8-pCPT-cGMP acts as a ligand for CNG channels.[2]
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» Isoform Selectivity: It functions as a cone-selective activator, whereas other analogues (e.g.,
Rp-8-Br-PET-cGMPS) may inhibit rod channels. This allows for precise dissection of
photoreceptor pathways.

C. ENaC Activation (Extracellular/Novel)

Recent evidence indicates that 8-pCPT-cGMP can act extracellularly to relieve "self-inhibition"
of Epithelial Sodium Channels (ENaC) in alveolar cells, a mechanism independent of
intracellular PKG.[3]

D. Phosphodiesterase (PDE) Evasion

Native cGMP is rapidly degraded by PDEs. The 4-chlorophenylthio group sterically hinders the
catalytic pocket of broad-spectrum PDES, ensuring a sustained half-life within the cytosol.

Visualization: The 8-pCPT-cGMP Signaling Network
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Caption: Dual-action mechanism showing intracellular kinase activation and
extracellular/membrane channel modulation, alongside PDE resistance.

Comparative Pharmacology

Selecting the correct analogue is critical for data integrity.[4][5] 8-pCPT-cGMP is often superior
to 8-Br-cGMP for live-cell imaging due to permeability, but distinctions exist.
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Feature 8-pCPT-cGMP 8-Br-cGMP Native cGMP

Membrane ) N Poor (Requires
N Excellent (Lipophilic) Moderate o

Permeability microinjection)

Moderate (Cross-

PKG Selectivity High (PKG 1 & 11) activates PKA at high High
conc.)[5]
PDE Stability High Moderate Low
Cone-Selective ) ] )
CNG Effect ] Rod/Cone Activator Universal Activator
Activator
Typical Concentration 10 - 100 uM 100 - 1000 pMm N/A (Extracellular)

Critical Insight: Do not confuse 8-pCPT-cGMP with 8-pCPT-2'-O-Me-cAMP. The latter is a
specific activator of Epac (Exchange protein directly activated by cAMP) and does not activate
PKG. Always verify the "G" vs "A" in the nucleotide name.

Experimental Protocols
A. Reconstitution & Storage

The sodium salt form facilitates aqueous solubility, avoiding the cytotoxicity associated with
high DMSO concentrations in sensitive primary cultures.

e Solvent: Dissolve 8-pCPT-cGMP.Na in distilled water or PBS.
o Target Stock Concentration: 10 mM (e.g., 5 mg in ~980 pL water, MW = 509.8 g/mol ).

¢ Aliquoting: Sterile filter (0.2 um) if used for long-term culture. Aliquot into dark, tightly sealed
vials.

o Storage: Store at -20°C. Stable for months. Avoid repeated freeze-thaw cycles.

B. Live Cell Activation Protocol

This protocol is validated for vascular smooth muscle cells (VSMCs) and neuronal cultures.
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o Preparation: Culture cells to 70-80% confluence. Serum-starve for 2-4 hours if investigating
growth-factor related pathways to reduce basal kinase activity.

e Treatment:
o Add 8-pCPT-cGMP stock directly to the culture media.

o Dose: Start with 10 uM for high-sensitivity systems; scale to 100 uM for robust maximal
activation.

o Control: Use a vehicle control (water/PBS) and a negative control (e.g., the inhibitor Rp-8-
pCPT-cGMPS) to confirm specificity.

e Incubation:
o Rapid Signaling (Phosphorylation): 10 - 30 minutes.
o Gene Expression/Phenotype: 12 - 24 hours.

o Termination: Aspirate media and immediately lyse cells in ice-cold lysis buffer containing
phosphatase inhibitors.

Visualization: Experimental Workflow
(10mM in H20) (2-4 Hours) (Add 10-100uM) (15min - 24h) (Western Blot / Calcium Imaging)

Click to download full resolution via product page

Caption: Standardized workflow for interrogating cGMP signaling in live cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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